molecular formula C18H18BrN5O3 B2921954 5-amino-1-[(3-bromophenyl)methyl]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899353-93-6

5-amino-1-[(3-bromophenyl)methyl]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2921954
CAS No.: 899353-93-6
M. Wt: 432.278
InChI Key: SSSKHLKRZCNTMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1-[(3-bromophenyl)methyl]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 5-amino-triazole core substituted with a 3-bromophenylmethyl group at position 1 and an N-(3,5-dimethoxyphenyl) carboxamide at position 2. This compound shares structural similarities with other triazole carboxamides investigated for antimicrobial, anticancer, and ion channel modulation activities .

Properties

IUPAC Name

5-amino-1-[(3-bromophenyl)methyl]-N-(3,5-dimethoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN5O3/c1-26-14-7-13(8-15(9-14)27-2)21-18(25)16-17(20)24(23-22-16)10-11-4-3-5-12(19)6-11/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSKHLKRZCNTMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=C(N(N=N2)CC3=CC(=CC=C3)Br)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-[(3-bromophenyl)methyl]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common method is the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it highly efficient and selective.

  • Step 1: Synthesis of Azide Intermediate

    • React 3-bromobenzyl bromide with sodium azide in an organic solvent like dimethylformamide (DMF) to form 3-bromobenzyl azide.
    • Reaction conditions: Room temperature, stirring for several hours.
  • Step 2: Cycloaddition Reaction

    • Combine 3-bromobenzyl azide with an alkyne derivative of 3,5-dimethoxyaniline in the presence of a copper(I) catalyst.
    • Reaction conditions: Room temperature, stirring for several hours.
  • Step 3: Formation of Carboxamide

    • React the resulting triazole intermediate with an appropriate carboxylic acid derivative to form the final compound.
    • Reaction conditions: Room temperature, stirring for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
  • Reduction

    • Reduction of the compound can occur at the triazole ring, potentially forming dihydrotriazole derivatives.
  • Substitution

    • The bromine atom in the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) in polar solvents.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Amino or thio derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology

    Antimicrobial Agents: Triazole derivatives, including this compound, have shown potential as antimicrobial agents against bacteria and fungi.

Medicine

    Anticancer Agents: The compound has been investigated for its potential anticancer properties, particularly in inhibiting the growth of cancer cells.

Industry

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-[(3-bromophenyl)methyl]-N-(3,5-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and leading to various physiological effects.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit enzymes involved in cell proliferation, such as kinases, leading to anticancer effects.

    Receptors: It can also bind to specific receptors on microbial cells, disrupting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Triazole Carboxamides

Compound Name R1 (Triazole Substituent) R2 (Carboxamide Substituent) Key Features Biological Activity/Findings References
Target Compound 3-Bromophenylmethyl 3,5-Dimethoxyphenyl Bromine enhances lipophilicity; 3,5-dimethoxy improves solubility. Potential anticancer/antimicrobial activity* [3], [10]
GNE551 4-Bromo-2-fluorophenylmethyl 2,5-Dimethoxyphenyl Fluorine increases electronic effects; 2,5-dimethoxy alters spatial packing. TRPV1 channel modulation (inferred) [5]
Compound 58 () 4-(Morpholinomethyl)phenylmethyl 3,5-Dimethoxyphenyl Morpholine improves solubility and pharmacokinetics. Not explicitly reported; synthetic feasibility [3]
CAI () 4'-Chlorobenzoyl-3,5-dichlorobenzyl N/A Chlorinated groups prone to metabolism; inactive benzophenone metabolite. Calcium influx inhibition (clinical phase I) [9]
Selwood et al. () Carbamoylmethyl N/A Disrupts bacterial SOS response via LexA inhibition. Antibacterial activity [2]

*Inferred based on structural similarities to compounds in .

Q & A

Q. Key Parameters Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
1CuI, DIPEA, DMF, RT65–70≥95%
2EDCI, DMAP, DCM80–85≥98%

Basic: How can researchers mitigate low aqueous solubility during in vitro assays?

Answer:
Low solubility (common in triazole carboxamides ) can be addressed by:

  • Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain bioactivity .
  • Structural modification : Introduce hydrophilic groups (e.g., hydroxyl or tertiary amines) at the 5-amino position without disrupting the triazole core .

Basic: What analytical techniques ensure structural fidelity and purity?

Answer:

  • 1H/13C NMR : Confirm regioselectivity of the triazole ring and substituent positions (e.g., δ 7.2–8.1 ppm for bromophenyl protons) .
  • HPLC-MS : Monitor purity (>98%) using C18 columns (ACN/water gradient) .
  • IR Spectroscopy : Validate carbonyl (C=O, ~1680 cm⁻¹) and triazole (C-N, ~1520 cm⁻¹) bonds .

Advanced: How to design SAR studies to optimize enzyme inhibitory activity?

Answer:

  • Substituent variation : Systematically replace the 3-bromophenyl group with electron-withdrawing (e.g., NO₂) or bulky (e.g., tert-butyl) groups to assess steric/electronic effects .
  • Pharmacophore mapping : Use X-ray crystallography of enzyme-ligand complexes to identify critical binding motifs (e.g., hydrogen bonds with the carboxamide oxygen) .

Q. SAR Insights Table :

Substituent (R)IC50 (nM)Selectivity Ratio (Enzyme A/B)
3-Br12.51:8.2
4-NO₂8.71:3.5
2,4-diCl15.31:12.1

Advanced: What computational strategies predict off-target interactions?

Answer:

  • Molecular docking (AutoDock Vina) : Screen against kinase or protease libraries to identify potential off-targets .
  • MD simulations (GROMACS) : Assess binding stability (>50 ns trajectories) by monitoring RMSD values (<2 Å) .

Advanced: How to resolve contradictions in enzyme inhibition data across studies?

Answer:

  • Control standardization : Ensure consistent assay conditions (pH, temperature, cofactors) .
  • Orthogonal assays : Validate results using both fluorescence-based and radiometric assays .
  • Meta-analysis : Apply statistical models (e.g., ANOVA) to identify confounding variables (e.g., batch-to-batch compound variability) .

Advanced: What experimental designs optimize reaction yields during scale-up?

Answer:

  • DoE (Design of Experiments) : Use a factorial design to optimize Cu catalyst loading (0.5–2 mol%) and temperature (RT–60°C) .
  • Flow chemistry : Implement continuous-flow reactors for azide formation to enhance safety and reproducibility .

Advanced: How to assess metabolic stability in preclinical models?

Answer:

  • Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL, NADPH) and monitor parent compound depletion via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4 vs. CYP2D6) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.